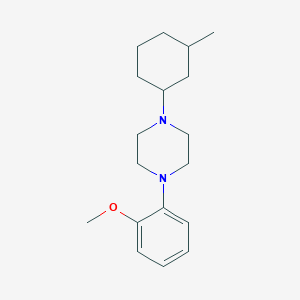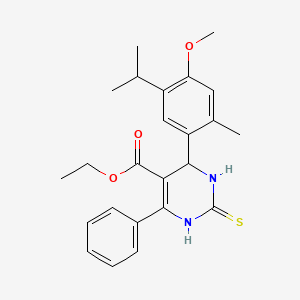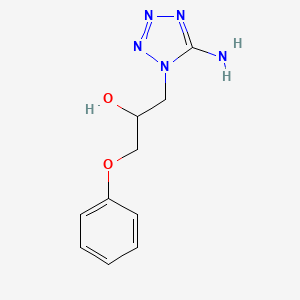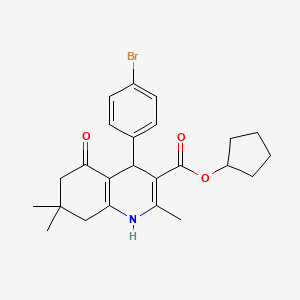
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine, also known as MeOPP, is a piperazine derivative that has gained attention in recent years due to its potential application in scientific research. MeOPP has been found to have a unique mechanism of action that makes it a valuable tool for studying certain biological processes.
作用机制
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's mechanism of action is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been shown to bind to serotonin and dopamine transporters, as well as certain ion channels, which could explain its effects on neuronal activity.
Biochemical and Physiological Effects:
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been found to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain enzymes involved in the metabolism of neurotransmitters. 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has also been shown to have analgesic and anti-inflammatory effects in animal models.
实验室实验的优点和局限性
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's unique mechanism of action and high affinity for certain biological targets make it a valuable tool for studying neuronal activity and neurotransmitter systems. However, its potency and potential toxicity must be taken into consideration when designing experiments.
未来方向
There are several potential future directions for research involving 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine. One area of interest is the development of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine derivatives with improved potency and selectivity for specific biological targets. Another direction is the investigation of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine's effects on different disease models, such as Parkinson's disease and epilepsy. Finally, the use of 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine in combination with other compounds could lead to the development of novel therapeutics for various neurological disorders.
合成方法
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 3-methylcyclohexylamine, followed by cyclization and reduction steps. The purity of the final product can be confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has been used in various scientific studies to investigate its effects on different biological systems. One study found that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine has a high affinity for the serotonin transporter, which could have implications for the treatment of depression and anxiety disorders. Another study showed that 1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine can modulate the activity of certain ion channels, making it a potential tool for studying neuronal excitability.
属性
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-15-6-5-7-16(14-15)19-10-12-20(13-11-19)17-8-3-4-9-18(17)21-2/h3-4,8-9,15-16H,5-7,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPQVZPPPLLVQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)


![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
![{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}malononitrile](/img/structure/B4977763.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4977766.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B4977772.png)
![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)
![2-methyl-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]nicotinamide](/img/structure/B4977818.png)

![2-chloro-4-({[(4-ethoxy-3-nitrobenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4977844.png)
